molecular formula C18H20N2O3S B14144174 N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide CAS No. 764710-13-6

N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B14144174
CAS No.: 764710-13-6
M. Wt: 344.4 g/mol
InChI Key: RZWQVRRZYFWJRE-UHFFFAOYSA-N
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Description

N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes aromatic rings, a carbamothioyl group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methoxyphenoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3,4-dimethylphenyl isocyanate} + \text{3-methoxyphenoxyacetic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethylphenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide
  • N-[(4-methylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development.

Properties

CAS No.

764710-13-6

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H20N2O3S/c1-12-7-8-14(9-13(12)2)19-18(24)20-17(21)11-23-16-6-4-5-15(10-16)22-3/h4-10H,11H2,1-3H3,(H2,19,20,21,24)

InChI Key

RZWQVRRZYFWJRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)COC2=CC=CC(=C2)OC)C

Origin of Product

United States

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